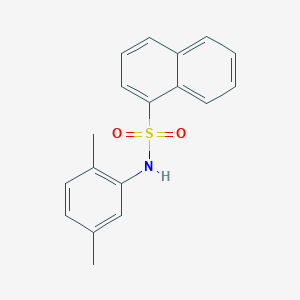
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNNS is a sulfonamide derivative of naphthalene, and it is widely used in scientific research as a tool to study various biological processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and protein-protein interactions. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element by binding to the Tat protein and preventing its binding to TAR RNA.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the reduction of tumor growth. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide in lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have a high binding affinity for its target enzymes and proteins, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is also relatively expensive compared to other research tools, which can limit its widespread use.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer drug, and the identification of new targets for inhibition. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have potential as a tool for imaging various biological processes, such as pH regulation in cancer cells. Further research in these areas could lead to the development of new therapies and diagnostic tools for various diseases.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide can be synthesized through a multistep process starting from naphthalene. The first step involves the conversion of naphthalene to 1-naphthylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to yield N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the reduction of tumor growth, making N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide a potential anti-cancer drug candidate. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been used as a tool to study the interaction between the HIV-1 Tat protein and the TAR RNA element, which is essential for viral replication.
Propriétés
Formule moléculaire |
C18H17NO2S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-13-10-11-14(2)17(12-13)19-22(20,21)18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 |
Clé InChI |
WKOZWCHNZDZARN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)



![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)